molecular formula C17H18F3NO4S B2964915 N-(2-(4-ethoxyphenoxy)ethyl)-4-(trifluoromethyl)benzenesulfonamide CAS No. 1105204-56-5

N-(2-(4-ethoxyphenoxy)ethyl)-4-(trifluoromethyl)benzenesulfonamide

Cat. No. B2964915
CAS RN: 1105204-56-5
M. Wt: 389.39
InChI Key: DJXSCUFQKZEHKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-(4-ethoxyphenoxy)ethyl)-4-(trifluoromethyl)benzenesulfonamide, also known as EHT 1864, is a small molecule inhibitor that has been used in scientific research to study the role of Rho GTPases in various biological processes. Rho GTPases are a family of proteins that play a crucial role in cell signaling and are involved in a wide range of cellular processes, including cell migration, cell division, and gene expression. EHT 1864 has been shown to selectively inhibit the activity of Rho GTPases, making it a valuable tool for studying their function and regulation.

Scientific Research Applications

Prevention of Cerebral Vasospasm

N-(2-(4-ethoxyphenoxy)ethyl)-4-(trifluoromethyl)benzenesulfonamide has been investigated for its potential in preventing cerebral vasospasm following subarachnoid hemorrhage (SAH). The study focused on the effectiveness of oral administration of endothelin (ET) receptor antagonists in reducing the constriction of blood vessels caused by SAH, highlighting the potential of such compounds in treating vasospasm in humans (Zuccarello et al., 1996).

Chiral Separation in Pharmaceutical Analysis

Research has also delved into the chiral separation of enantiomers, demonstrating the utility of N-(2-(4-ethoxyphenoxy)ethyl)-4-(trifluoromethyl)benzenesulfonamide derivatives in pharmaceutical analysis. This includes the separation of enantiomers of drugs such as tamsulosin by capillary electrophoresis, showcasing the importance of these compounds in ensuring the quality and efficacy of pharmaceuticals (Maier et al., 2005).

Synthesis and Bioactivity Studies

Further studies have been conducted on the synthesis and bioactivity of derivatives, examining their potential as carbonic anhydrase inhibitors and evaluating their cytotoxic activities. These studies suggest the relevance of N-(2-(4-ethoxyphenoxy)ethyl)-4-(trifluoromethyl)benzenesulfonamide derivatives in the development of new therapeutic agents for various diseases (Gul et al., 2016).

Endothelin Receptor Antagonism

The exploration of biphenylsulfonamide endothelin antagonists, including structure-activity relationships and the pharmacology of orally active compounds, highlights the potential of N-(2-(4-ethoxyphenoxy)ethyl)-4-(trifluoromethyl)benzenesulfonamide derivatives in inhibiting the effects of endothelin-1, a potent vasoconstrictor involved in various cardiovascular diseases (Murugesan et al., 1998).

properties

IUPAC Name

N-[2-(4-ethoxyphenoxy)ethyl]-4-(trifluoromethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18F3NO4S/c1-2-24-14-5-7-15(8-6-14)25-12-11-21-26(22,23)16-9-3-13(4-10-16)17(18,19)20/h3-10,21H,2,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJXSCUFQKZEHKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)OCCNS(=O)(=O)C2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18F3NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(4-ethoxyphenoxy)ethyl)-4-(trifluoromethyl)benzenesulfonamide

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